molecular formula C20H10Br2O2 B15146613 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione

2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B15146613
M. Wt: 442.1 g/mol
InChI Key: XRKPSVVNGBFXQT-UHFFFAOYSA-N
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Description

2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a phenanthrene core substituted with bromine atoms and a cyclohexa-2,5-diene-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to introduce bromine atoms at the 3 and 6 positions, followed by the formation of the cyclohexa-2,5-diene-1,4-dione moiety through a series of cyclization and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, dihydroxy compounds, and substituted phenanthrene derivatives .

Mechanism of Action

The mechanism of action of 2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), which are crucial for the apoptotic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bromine atoms on the phenanthrene core, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C20H10Br2O2

Molecular Weight

442.1 g/mol

IUPAC Name

2-(3,6-dibromophenanthren-1-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H10Br2O2/c21-12-3-1-11-2-5-15-17(16(11)7-12)8-13(22)9-18(15)19-10-14(23)4-6-20(19)24/h1-10H

InChI Key

XRKPSVVNGBFXQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C=C(C=C3C4=CC(=O)C=CC4=O)Br)Br

Origin of Product

United States

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